2,4-Difluoropyridine

Nucleophilic Aromatic Substitution Regioselectivity Halogen Displacement

2,4-Difluoropyridine (CAS 34941-90-7) is a dihalogenated pyridine derivative belonging to the class of fluorinated heteroaromatic building blocks. It is characterized by the presence of two fluorine atoms at the 2- and 4-positions of the pyridine ring, which imparts distinct electronic and steric properties relative to its mono-fluorinated or isomeric difluoropyridine counterparts.

Molecular Formula C5H3F2N
Molecular Weight 115.08 g/mol
CAS No. 34941-90-7
Cat. No. B1303125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoropyridine
CAS34941-90-7
Molecular FormulaC5H3F2N
Molecular Weight115.08 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1F)F
InChIInChI=1S/C5H3F2N/c6-4-1-2-8-5(7)3-4/h1-3H
InChIKeyWLAKUAILRGATSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoropyridine (CAS 34941-90-7): A Versatile Fluorinated Pyridine Building Block for Precision Organic Synthesis


2,4-Difluoropyridine (CAS 34941-90-7) is a dihalogenated pyridine derivative belonging to the class of fluorinated heteroaromatic building blocks. It is characterized by the presence of two fluorine atoms at the 2- and 4-positions of the pyridine ring, which imparts distinct electronic and steric properties relative to its mono-fluorinated or isomeric difluoropyridine counterparts. The compound is a colorless liquid with a boiling point of 106°C (lit.) and a density of 1.263 g/cm³ (predicted) . Its pKa is predicted to be -1.55±0.10, reflecting the strong electron-withdrawing effect of the fluorine substituents that significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2) . This compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where the regioselective manipulation of its halogen atoms is a key design element [1].

Why 2,4-Difluoropyridine Cannot Be Simply Replaced by Other Fluoropyridine Isomers or Halogenated Analogs


The substitution pattern of halogen atoms on the pyridine ring critically dictates the regiochemical outcome of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making 2,4-difluoropyridine functionally distinct from its positional isomers (e.g., 2,6-difluoropyridine) or mono-fluorinated analogs (e.g., 2-fluoropyridine). The strong electron-withdrawing inductive effect of the fluorine atoms, combined with their resonance donation into the π-system, creates a unique electronic environment at each carbon center. This is further modulated by the position of the ring nitrogen, which exerts its own ortho/para-directing influence. Consequently, the site of initial nucleophilic attack, the relative rates of substitution, and the feasibility of subsequent functionalization steps are highly specific to the 2,4-difluoro substitution pattern. Substituting a different isomer or a chloro-analog can lead to altered regioselectivity, reduced reaction yields, or the formation of undesired byproducts, thereby compromising synthetic efficiency and product purity. Quantitative evidence presented below demonstrates that 2,4-difluoropyridine exhibits predictable and synthetically useful regioselectivity that is not replicated by its closest analogs without additional manipulation [1][2].

Quantitative Evidence Differentiating 2,4-Difluoropyridine from Key Comparators


Superior Regioselectivity for 4-Position Nucleophilic Substitution Compared to 2,4-Dichloropyridine

In standard nucleophilic aromatic substitution (SNAr) reactions, 2,4-difluoropyridine demonstrates exclusive selectivity for substitution at the 4-position, a critical requirement for many synthetic sequences. While the chloro-analog 2,4-dichloropyridine also reacts at the 4-position, the fluorinated compound offers a distinct advantage in terms of reaction rate and potential for subsequent orthogonal functionalization due to the differential reactivity of C-F versus C-Cl bonds [1]. Specifically, the reaction of 2,4-difluoropyridine with dimethylamine and hydrazine proceeds with complete regioselectivity at the 4-position, yielding 4-(dimethylamino)-2-fluoropyridine in 94% yield and 2-fluoro-4-hydrazinopyridine in 73% yield, respectively [1][2]. This predictable behavior contrasts with the less selective outcomes often observed with other dihalopyridine isomers or when employing alternative halogen leaving groups.

Nucleophilic Aromatic Substitution Regioselectivity Halogen Displacement

Distinct Electronic Structure as Evidenced by Ionization Potentials Compared to 2-Fluoropyridine and 2,6-Difluoropyridine

The electronic properties of 2,4-difluoropyridine, as reflected in its ionization potentials, differ significantly from those of 2-fluoropyridine and 2,6-difluoropyridine, directly impacting its reactivity in charge-transfer processes and its behavior in photoredox catalysis or electrochemical applications. High-resolution vacuum-ultraviolet photoelectron spectra reveal that the shifts of the first four ionization bands across the series correlate with a first-order inductive perturbation by fluorine [1]. This measurement provides a quantitative basis for understanding why 2,4-difluoropyridine's electronic profile is unique and cannot be approximated by using a different fluoropyridine isomer.

Electronic Structure Photoelectron Spectroscopy Fluorine Inductive Effect

Unique Molecular Geometry and Bonding Parameters Relative to Other Difluoropyridine Isomers

The precise molecular geometry of 2,4-difluoropyridine differs from that of its isomeric counterparts (2,3-, 2,5-, 2,6-, and 3,5-difluoropyridine) due to the specific placement of fluorine atoms. Chirped-pulse Fourier transform microwave spectroscopy has been used to determine the ground state rotational spectra of all difluoropyridine isomers, enabling the calculation of bond lengths and angles [1]. The study found that a more pronounced deviation from the parent pyridine ring geometry occurs when the fluorine substituent is ortho to the nitrogen atom, which is consistent with ab initio predictions [1]. This structural nuance is critical for understanding intermolecular interactions, such as binding to biological targets or crystallization behavior.

Molecular Structure Microwave Spectroscopy Rotational Constants

Reduced Basicity Compared to Non-Fluorinated Pyridine and Mono-Fluorinated Analogs

The strong electron-withdrawing inductive effect of the two fluorine atoms in 2,4-difluoropyridine drastically reduces the basicity of the pyridine nitrogen. The predicted pKa of the conjugate acid is -1.55±0.10 , which is substantially lower than that of pyridine (pKa ~5.2) and 2-fluoropyridine (pKa ~ -0.44) [1]. This significant difference in basicity has important implications for the compound's behavior in acidic or metal-coordinating environments, influencing its solubility, its ability to act as a ligand, and its stability under various reaction conditions.

Basicity pKa Electron-Withdrawing Effect

Optimal Application Scenarios for 2,4-Difluoropyridine Based on Quantitative Differentiation


Precision Synthesis of 2-Fluoro-4-Substituted Pyridine Pharmacophores

The exclusive and high-yielding (94%) 4-position nucleophilic substitution of 2,4-difluoropyridine with amines [1] makes it an ideal building block for constructing 2-fluoro-4-aminopyridine motifs. This specific substitution pattern is found in numerous pharmaceutical candidates, including certain kinase inhibitors and PDE4 inhibitors. The ability to achieve this regioselectivity without employing directing groups or protective strategies significantly reduces the step count and improves overall process efficiency compared to alternative routes starting from other fluoropyridine isomers or halogenated analogs.

Design of Molecules with Tailored Electronic Properties for Photoredox Catalysis

The distinct electronic structure of 2,4-difluoropyridine, as quantified by its unique ionization potentials [2], positions it as a valuable ligand precursor or substrate in photoredox catalysis. Its specific orbital energies can be leveraged to tune the redox potentials of catalytic intermediates, enabling reactions that might be less efficient or entirely inaccessible with other fluoropyridines. This is particularly relevant for the development of novel photocatalytic cycles where precise control over single-electron transfer steps is crucial.

Development of Novel Agrochemicals Requiring Orthogonal Functionalization

The ability to install a nucleophile exclusively at the 4-position of 2,4-difluoropyridine, leaving the 2-fluoro substituent intact for subsequent orthogonal transformations (e.g., cross-coupling), is a powerful synthetic strategy in agrochemical research [3]. This approach allows for the rapid diversification of a common pyridine core, enabling the exploration of structure-activity relationships (SAR) around key herbicidal or fungicidal scaffolds. The predictable reactivity of 2,4-difluoropyridine reduces the risk of forming regioisomeric mixtures, thereby accelerating the lead optimization phase and ensuring a more reliable supply of high-purity test compounds.

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